molecular formula C13H17FN2O4S B3020533 Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate CAS No. 873671-02-4

Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B3020533
CAS No.: 873671-02-4
M. Wt: 316.35
InChI Key: KMBGLWYRLNIOTI-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C13H17FN2O4S It is a piperazine derivative that contains a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate typically involves the reaction of 2-fluorobenzenesulfonyl chloride with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 2-fluorobenzenesulfonyl chloride with piperazine: This step involves the nucleophilic substitution of the sulfonyl chloride group by the piperazine nitrogen.

    Esterification with ethyl chloroformate: The resulting sulfonyl piperazine is then esterified with ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperazine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-chlorophenyl)sulfonyl]piperazinecarboxylate
  • Ethyl 4-[(2-bromophenyl)sulfonyl]piperazinecarboxylate
  • Ethyl 4-[(2-methylphenyl)sulfonyl]piperazinecarboxylate

Uniqueness

Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Biological Activity

Ethyl 4-[(2-fluorophenyl)sulfonyl]piperazinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities such as anticancer effects and antimicrobial properties. This article presents a detailed overview of its biological activities, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H17F N2 O4 S
Molar Mass303.35 g/mol
Density1.219 g/cm³
Boiling Point428.9 °C
Flash Point213.2 °C

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in developing agents targeting various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine moieties, including this compound. The presence of the sulfonyl group enhances the interaction with biological targets, leading to significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have shown efficacy in arresting the cell cycle at the G2/M phase and inducing DNA damage in cancer cells such as PC3 and HeLa .
  • Case Study : A derivative of this compound was tested against breast cancer cell lines (T47D) with an IC50 value indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications on the piperazine ring significantly affect anticancer activity. For example, substituents at the para position of the phenyl group have been shown to enhance cytotoxicity against K562 leukemia cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains.

  • Antibacterial Effects : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including MRSA and E. coli, with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics .
  • Mechanistic Insights : The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to increased permeability and eventual cell death .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:

  • In Vitro Studies : Various derivatives have been synthesized and tested, showing promising results in inhibiting tumor growth in vitro. For instance, a related compound demonstrated an IC50 value of 0.52 µM against LNCaP cells, indicating strong anticancer activity .
  • In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size without causing severe toxicity, making them candidates for further development as therapeutic agents .

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBGLWYRLNIOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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